Lipophilicity (LogP) Advantage of 2-Phenoxyethyl Tosylate Over Haloethyl Tosylate Analogs
2-Phenoxyethyl 4-methylbenzenesulfonate exhibits a computed LogP of 3.86, which is substantially higher than that of its closest haloethyl tosylate analogs. This increased lipophilicity is directly attributable to the phenoxyethyl moiety replacing a halogen atom at the terminal position . The differential is 1.58 log units versus 2-bromoethyl 4-methylbenzenesulfonate (LogP 2.28) and 0.84 log units versus 2-chloroethyl 4-methylbenzenesulfonate (LogP 3.02), corresponding to an approximately 38-fold and 7-fold higher octanol-water partition coefficient, respectively [1].
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 3.86 |
| Comparator Or Baseline | 2-Bromoethyl 4-methylbenzenesulfonate (LogP = 2.28); 2-Chloroethyl 4-methylbenzenesulfonate (LogP = 3.02) |
| Quantified Difference | ΔLogP = +1.58 (vs. bromoethyl analog); ΔLogP = +0.84 (vs. chloroethyl analog); ~38-fold and ~7-fold higher partition coefficient |
| Conditions | Computed LogP values from ACD/Labs Percepta Platform (bromoethyl analog) and Molbase/Chemsrc databases (target compound and chloroethyl analog) |
Why This Matters
In PROTAC linker design and medicinal chemistry, LogP directly influences cellular permeability and non-specific binding; the higher lipophilicity of 2-phenoxyethyl tosylate enables distinct pharmacokinetic tuning compared to haloethyl tosylate alternatives.
- [1] Molbase. 2-Chloroethyl 4-methylbenzenesulfonate (CAS 80-41-1). LogP: 3.0199; PSA: 51.75. View Source
